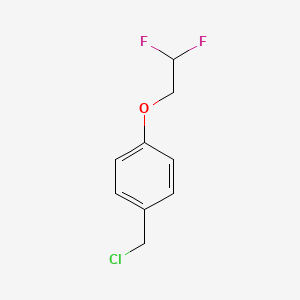

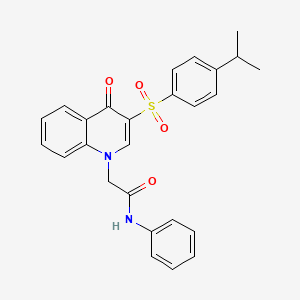

![molecular formula C18H14N4O3S2 B2773367 (E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide CAS No. 637748-92-6](/img/structure/B2773367.png)

(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary depending on the specific compound and the conditions under which the reactions are carried out . Unfortunately, the specific chemical reactions involving “this compound” are not detailed in the available resources.Applications De Recherche Scientifique

Antimalarial and COVID-19 Potential

- The compound, as part of the sulfonamide derivatives, has been investigated for its reactivity and potential antimalarial activity. Theoretical calculations and molecular docking studies have highlighted its efficacy against Plasmepsin-1 and Plasmepsin-2, crucial in malaria pathogenesis, and suggested its potential against SARS-CoV-2 main protease and Spike Glycoprotein, indicating a broader therapeutic application (Fahim & Ismael, 2021).

Anticonvulsant Activity

- Research into heterocyclic compounds containing a sulfonamide thiazole moiety, similar in structure to the subject compound, has demonstrated significant anticonvulsant activity. Certain derivatives have shown protection against convulsions induced by picrotoxin, marking them as potential anticonvulsant agents (Farag et al., 2012).

Antimicrobial Applications

- Novel heterocyclic compounds incorporating a sulfamoyl moiety, akin to the compound , have been synthesized with a focus on antimicrobial use. These compounds have shown promising antibacterial and antifungal activity, contributing to the development of new antimicrobial agents (Darwish et al., 2014).

Antitumor Activity

- Derivatives of 2-(4-aminophenyl)benzothiazole, structurally related to the target compound, have been synthesized and evaluated for antitumor activity. Screening against various human tumor cell lines has identified compounds with significant anticancer activity, underscoring the potential of such derivatives in cancer therapy (Yurttaş et al., 2015).

PI3K/mTOR Inhibition for Metabolic Stability

- Investigations into the metabolic stability of PI3Kα and mTOR inhibitors have led to the exploration of 6,5-heterocycles as alternatives to benzothiazole rings. This research is aimed at enhancing the metabolic stability of such inhibitors, with implications for their use in treating various diseases, including cancer (Stec et al., 2011).

Mécanisme D'action

Target of Action

It is known that the compound is used as a luminescent material , suggesting that its targets could be related to light-emitting processes.

Mode of Action

The compound, also known as N-(4-{[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]AMINO}BENZENESULFONYL)ACETAMIDE, exhibits its action through a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . In solution, the compound shows green emission due to the ESIPT process . When coordinated with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Result of Action

The compound is used as a luminescent material . All doped devices show strong emission with low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroboron complexes exhibit electroluminescence performance superior to that of the ligand . Particularly, the doped device of BTZ-Cz-BF with a doping concentration of 10 wt% shows the best electroluminescence performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Action Environment

The environment can influence the action, efficacy, and stability of the compound . For instance, the compound shows different emission properties in solution and in solid films due to the ESIPT process . In solution, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission), while in solid films, only one type of emission is observed . This suggests that the physical state of the compound (solution vs. solid) can significantly affect its luminescent properties.

Propriétés

IUPAC Name |

N-[4-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]phenyl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c1-12(23)22-27(24,25)15-8-6-14(7-9-15)20-11-13(10-19)18-21-16-4-2-3-5-17(16)26-18/h2-9,11,20H,1H3,(H,22,23)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUJBEGBGBATBK-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

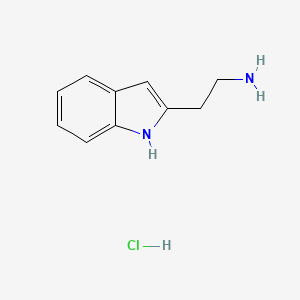

![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)

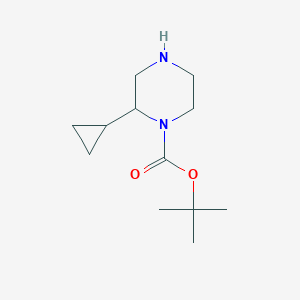

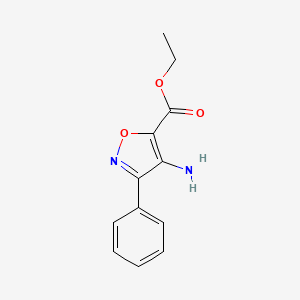

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

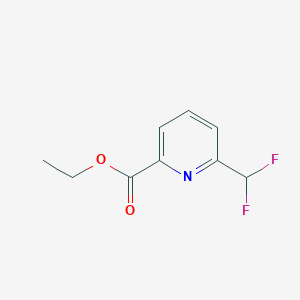

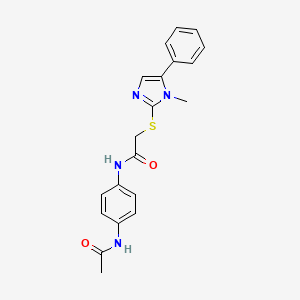

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)